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Introduction
I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the

bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300, two

closely related histone acetyltransferases (HATs) that are critical co-activators of gene

transcription.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, including

cancer, making them attractive therapeutic targets. This technical guide provides an in-depth

overview of the mechanism of action of I-CBP112, its effects on gene transcription, and

detailed methodologies for key experimental assays used to characterize its function.

Mechanism of Action
I-CBP112 acts as an acetyl-lysine competitive inhibitor, directly binding to the bromodomains of

CBP and p300.[2] This binding prevents the recognition of acetylated lysine residues on

histones and other proteins, thereby modulating the recruitment of the CBP/p300

transcriptional machinery to chromatin. Interestingly, while it inhibits the binding of the

bromodomain, I-CBP112 has been shown to allosterically activate the HAT domain of

p300/CBP, leading to an increase in histone acetylation, particularly at H3K18.[3] This dual

activity makes I-CBP112 a unique modulator of gene expression.
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The following tables summarize the key quantitative data related to the activity of I-CBP112
hydrochloride.

Table 1: Binding Affinity and Inhibitory Concentrations of I-CBP112

Target Assay Type Value Reference

CBP Bromodomain
Dissociation Constant

(Kd)
151 ± 6 nM [4]

p300 Bromodomain
Dissociation Constant

(Kd)
167 ± 8 nM [4]

CBP Bromodomain
Dissociation Constant

(Kd)
0.5 µM [1]

EP300 Bromodomain
Dissociation Constant

(Kd)
0.625 µM [1]

CBP (AlphaScreen) IC50 170 nM [5]

CBP (Displacing

Acetylated Histones)
IC50 170 nM [6]

p300 (ITC) IC50 625 nM [4]

LNCaP cell

proliferation
IC50 5.5 ± 1.1 μM [3]

Table 2: Effects of I-CBP112 on Histone Acetylation

Histone
Mark

Enzyme Effect
Fold
Change

EC50 Reference

H3K18 p300 Stimulation ~3-fold ~2 µM [2]

H3K23 p300 Stimulation Not specified Not specified [2]

H3K18 CBP Stimulation Not specified ~2 µM [2]

H4K5 CBP Stimulation Not specified Not specified [2]
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Table 3: Effects of I-CBP112 on Gene Expression in Cancer Cell Lines

Cell Line Gene(s) Effect
Treatment
Conditions

Reference

MDA-MB-231

ABCC1, ABCC3,

ABCC4, ABCC5,

ABCC10

Repression
10 µM I-CBP112

for 72h
[7]

A549, HepG2
ABC

Transporters
Repression

10 µM I-CBP112

for 72h
[8]

Prostate Cancer

Cells

KLK3 (PSA), c-

Myc
Suppression Not specified [8]

Enzalutamide-

resistant

Prostate Cancer

Cells

RPL36, RPL29 Reduction
10 µM I-CBP112

for 48h
[9]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of I-
CBP112 hydrochloride.

Western Blot Analysis of Histone Acetylation
This protocol is designed to assess changes in global histone acetylation levels upon treatment

with I-CBP112.

Cell Culture and Treatment: Plate cells (e.g., LNCaP or KG1a) at an appropriate density and

allow them to adhere overnight. Treat cells with varying concentrations of I-CBP112
hydrochloride or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).[3]

Histone Extraction:

Harvest cells and wash with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit

histone deacetylase activity.[10]
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Lyse cells and isolate nuclei.

Acid-extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[10]

Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the

acid with 1 M NaOH.

Protein Quantification: Determine the protein concentration of the histone extracts using a

standard protein assay (e.g., Bradford or BCA).

SDS-PAGE and Electrotransfer:

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10

minutes.

Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel.[10]

Run the gel until adequate separation is achieved.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[10]

Incubate the membrane with a primary antibody specific for the histone modification of

interest (e.g., anti-H3K18ac, Millipore 07-354, 1:1000 dilution) and a loading control (e.g.,

anti-total Histone H3) overnight at 4°C.[11]

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP,

1:5000 dilution) for 1 hour at room temperature.[11]

Wash the membrane again three times with TBST.

Detection and Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_Romidepsin_Exposure.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_Romidepsin_Exposure.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_Romidepsin_Exposure.pdf
https://www.researchgate.net/publication/304331165_Modulation_of_p300CBP_Acetylation_of_Nucleosomes_by_Bromodomain_Ligand_I-CBP112
https://www.researchgate.net/publication/304331165_Modulation_of_p300CBP_Acetylation_of_Nucleosomes_by_Bromodomain_Ligand_I-CBP112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detect the signal using an enhanced chemiluminescence (ECL) reagent.

Capture the image using a chemiluminescence imaging system.

Quantify the band intensities and normalize the acetylated histone signal to the total

histone signal.

Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the occupancy of CBP/p300 at specific gene promoters

following I-CBP112 treatment.

Cell Treatment and Cross-linking:

Treat cells with I-CBP112 or vehicle control.

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10-15 minutes at room temperature.[12][13]

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

[12]

Cell Lysis and Chromatin Shearing:

Harvest and wash the cells.

Lyse the cells to release the nuclei.

Resuspend the nuclei in a shearing buffer and shear the chromatin to an average size of

200-1000 bp using sonication. The optimal sonication conditions should be empirically

determined.

Immunoprecipitation:

Pre-clear the chromatin lysate with Protein A/G beads.

Incubate the pre-cleared chromatin with an antibody against CBP or p300, or a negative

control IgG, overnight at 4°C with rotation.
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Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for

an additional 2-4 hours.[13]

Washes and Elution:

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specific binding.[7]

Elute the protein-DNA complexes from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the formaldehyde cross-links by incubating at 65°C for at least 5 hours in the

presence of NaCl.[4]

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Analysis by qPCR:

Quantify the amount of immunoprecipitated DNA using quantitative real-time PCR (qPCR)

with primers specific for the target gene promoters.

Analyze the data using the percent input method.

Cell Viability Assay
This protocol measures the effect of I-CBP112 on cell proliferation and viability.

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow

them to attach overnight.[1]

Compound Treatment: Treat the cells with a serial dilution of I-CBP112 hydrochloride for a

specified period (e.g., 72 hours).[1]

Viability Assessment (using CCK-8):

Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[1]
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Incubate the plate for 1-4 hours at 37°C.[1]

Measure the absorbance at 450 nm using a microplate reader.[1]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.

Colony Formation Assay
This assay assesses the long-term effect of I-CBP112 on the ability of single cells to form

colonies.

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well or 12-well

plate.[14]

Treatment: Treat the cells with I-CBP112 at various concentrations.

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[6]

Fixing and Staining:

Gently wash the colonies with PBS.

Fix the colonies with methanol or paraformaldehyde.[14]

Stain the colonies with crystal violet or Giemsa stain.[6]

Colony Counting: Count the number of colonies containing at least 50 cells.
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Caption: Signaling pathway of I-CBP112 in modulating gene transcription.

Experimental Workflow for Western Blot Analysis
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Caption: General workflow for Western blot analysis of histone acetylation.
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Caption: Mechanism of I-CBP112 in sensitizing cancer cells to chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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